Product packaging for 2-amino-2-(2,4-difluorophenyl)acetic Acid(Cat. No.:CAS No. 240409-02-3)

2-amino-2-(2,4-difluorophenyl)acetic Acid

Cat. No.: B1302393
CAS No.: 240409-02-3
M. Wt: 187.14 g/mol
InChI Key: COIWYFIMAXMSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification and Nomenclature

The compound is systematically classified based on its chemical structure, which incorporates features of an amino acid and a halogenated aromatic compound.

IUPAC Name: 2-amino-2-(2,4-difluorophenyl)acetic acid

The formal name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is amino(2,4-difluorophenyl)acetic acid.

Synonyms and Related Identifiers (e.g., 2,4-Difluoro-DL-phenylglycine, α-Amino-2,4-difluorobenzeneacetic acid)

This chemical is also known by several other names, including 2,4-Difluoro-DL-phenylglycine and α-Amino-2,4-difluorobenzeneacetic acid. cymitquimica.com Various chemical databases and suppliers use a range of identifiers to catalogue the compound. cymitquimica.com

Identifier TypeValue
Molecular FormulaC₈H₇F₂NO₂ chemicalbook.com
Molecular Weight187.14 g/mol chemicalbook.com
InChI KeyCOIWYFIMAXMSKX-UHFFFAOYSA-N
SMILESO=C(O)C(N)C1=CC=C(F)C=C1F cymitquimica.comgeno-chem.com
MDL NumberMFCD02662503 geno-chem.com

CAS Registry Number: 240409-02-3

The Chemical Abstracts Service (CAS) has assigned the registry number 240409-02-3 to this specific compound, which serves as a unique identifier in scientific literature and databases. geno-chem.comlookchem.comreagentia.eu

Chemical Context within Amino Acid Derivatives

The structure and properties of this compound are best understood by examining its relationship to its parent structure, phenylglycine, and the broader impact of fluorine substitution in amino acids.

Relationship to Phenylglycine and its Fluorinated Analogues

This compound is a derivative of phenylglycine, a non-proteinogenic amino acid that has a phenyl group attached to the alpha-carbon. The subject compound is distinguished by the presence of two fluorine atoms on this phenyl ring. This substitution creates a specialized subclass with distinct properties compared to both the parent phenylglycine and its mono-fluorinated analogues, such as 4-Fluoro-DL-phenylglycine. apolloscientific.co.uk The 2,4-difluoro substitution pattern creates unique electronic and steric effects that differentiate it from other fluorinated variants. For instance, the electron-withdrawing nature of the two fluorine atoms enhances the molecule's stability.

CompoundMolecular FormulaMolecular WeightKey Difference
PhenylglycineC₈H₉NO₂151.16 g/molParent compound, no fluorine substitution.
2-amino-2-(4-fluorophenyl)acetic acidC₈H₈FNO₂169.15 g/mol glpbio.comMono-fluorinated at the para-position of the phenyl ring.
This compoundC₈H₇F₂NO₂187.14 g/mol Di-fluorinated at the 2 and 4 positions of the phenyl ring.

Significance of Fluorine Substitution in Aromatic Amino Acids

The introduction of fluorine into amino acids is a widely used strategy in medicinal chemistry to modify the properties of molecules. walshmedicalmedia.commdpi.com Fluorine is the most electronegative element and is small in size, only slightly larger than a hydrogen atom. beilstein-journals.org This allows it to replace hydrogen with minimal steric disruption while significantly altering the electronic properties of the molecule. nih.govresearchgate.net

Key effects of fluorine substitution in aromatic amino acids include:

Enhanced Stability : The carbon-fluorine (C-F) bond is exceptionally strong, which can increase the metabolic and thermal stability of the molecule. numberanalytics.comwalshmedicalmedia.com This is particularly beneficial for therapeutic proteins and peptides, potentially increasing their shelf life. walshmedicalmedia.combeilstein-journals.org

Modulation of Physicochemical Properties : Fluorination can alter acidity, basicity, and hydrophobicity. numberanalytics.combeilstein-journals.org Increased lipophilicity can enhance a molecule's ability to cross cell membranes, while the electron-withdrawing nature of fluorine can affect the pKa values of nearby functional groups. numberanalytics.comnih.gov

Altered Biological Interactions : Changes in the electronic distribution of the aromatic ring can destabilize certain biological interactions, such as cation-π interactions, while the increased hydrophobicity may enhance others, like insertion into membranes. beilstein-journals.orgnih.gov These modifications allow fluorinated amino acids to be used as tools to study protein structure, enzyme kinetics, and ligand-receptor binding. walshmedicalmedia.comresearchgate.net

Due to these unique properties, fluorinated amino acids are valuable in drug development and for creating novel biomaterials. numberanalytics.comwalshmedicalmedia.comresearchgate.net

Overview of Academic Research Significance

Role as a Chiral Building Block in Organic Synthesis

In the field of organic synthesis, this compound serves as a valuable chiral synthon. Its classification as a non-proteinogenic alpha-amino acid means it is not one of the 20 common amino acids found in proteins, making it an ideal candidate for constructing unique molecular architectures. The presence of both an amino group and a carboxylic acid group provides reactive handles for a variety of chemical transformations, while the difluorophenyl group offers a stable and influential core.

The stereochemistry of the amino acid is crucial. The synthesis of enantiomerically pure compounds is a primary goal in many chemical syntheses, particularly for pharmaceutical applications, as different enantiomers can have vastly different biological activities. The use of chiral building blocks like this compound provides a direct pathway to optically active products, avoiding the need for complex and often inefficient chiral resolution steps later in the synthetic route.

PropertyDescriptionSignificance in Synthesis
Chirality Exists as two non-superimposable mirror images (enantiomers).Enables the synthesis of stereochemically defined molecules, which is critical for biological applications.
Functional Groups Contains an amino group (-NH2) and a carboxylic acid group (-COOH).Provides versatile points for chemical modification and incorporation into larger molecules like peptides.
Fluorination Two fluorine atoms on the phenyl ring.Modifies the electronic nature and reactivity of the molecule, offering unique synthetic opportunities.
Classification Non-proteinogenic alpha-amino acid, fluorinated phenylglycine derivative.Allows for the creation of novel structures not found in nature, with potentially new functions.

Potential in Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability. Consequently, this compound is a highly attractive building block for the design of new therapeutic agents.

Research has indicated that this compound and its derivatives can act as inhibitors of various enzymes. For instance, it has shown potential as an inhibitor of aminopeptidases, a class of enzymes involved in peptide metabolism that are implicated in various diseases, including cancer. The difluorophenyl moiety can participate in specific interactions within the active site of an enzyme, leading to potent and selective inhibition. The enhanced stability conferred by the fluorine atoms can also prolong the duration of action of a drug in the body.

Area of PotentialResearch Findings
Enzyme Inhibition Acts as an inhibitor of enzymes such as human aminopeptidase (B13392206) N (hAPN) and porcine aminopeptidase (pAPN).
Metabolic Stability The presence of fluorine atoms can block sites of metabolism, leading to a longer biological half-life.
Binding Affinity The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
Lipophilicity Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Relevance in Material Science and Specialty Chemicals

The unique properties imparted by fluorine are also of great interest in material science. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. While direct applications of this compound in this field are still emerging, the incorporation of such fluorinated building blocks into polymers and other materials is an active area of research.

The introduction of fluorinated amino acids into peptide-based materials can influence their self-assembly properties, leading to the formation of novel nanostructures with potential applications in areas such as tissue engineering and biosensors. The difluorophenyl group can introduce specific intermolecular interactions, guiding the organization of the molecules into well-defined architectures. Furthermore, the inherent properties of fluorinated compounds, such as hydrophobicity, can be harnessed to create surfaces with tailored wettability and biocompatibility.

Potential ApplicationRationale
Polymer Modification Incorporation into polymer chains to enhance thermal stability, chemical resistance, and modify surface properties.
Self-Assembling Materials Use in peptides to direct the formation of novel nanomaterials with unique structural and functional properties.
Surface Engineering Creation of surfaces with controlled hydrophobicity and biocompatibility for advanced materials and biomedical devices.
Specialty Chemicals Synthesis of unique chemical intermediates with specific properties for use in various industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B1302393 2-amino-2-(2,4-difluorophenyl)acetic Acid CAS No. 240409-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIWYFIMAXMSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371799
Record name 2-amino-2-(2,4-difluorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240409-02-3
Record name α-Amino-2,4-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240409-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(2,4-difluorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(2,4-difluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways for 2 Amino 2 2,4 Difluorophenyl Acetic Acid

General Synthetic Strategies for α-Amino Acids

The laboratory synthesis of α-amino acids has been a subject of extensive research, leading to the development of several robust methods. These strategies often begin with achiral reagents, resulting in a racemic mixture of the D,L enantiomers, which may then require resolution to obtain the pure, naturally occurring L-amino acids or the non-natural D-amino acids. libretexts.orglibretexts.org Key general methods include:

Strecker Synthesis : This is a classic method that involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide. libretexts.orgacs.orgnih.gov The process forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired α-amino acid. libretexts.org

Amination of α-Halo Acids : A direct approach involves the SN2 displacement of a halogen (typically bromine) from an α-halo acid using ammonia. libretexts.orglibretexts.org The requisite α-bromo acids can be prepared from carboxylic acids through reactions like the Hell-Volhard-Zelinskii reaction. libretexts.org

Malonic Ester Syntheses : Variations of the malonic ester synthesis are widely used. The amidomalonate synthesis, for instance, involves the alkylation of a diethyl acetamidomalonate enolate with an alkyl halide, followed by hydrolysis and decarboxylation to produce the final amino acid. libretexts.org A similar approach is the phthalimidomalonic ester synthesis. libretexts.org

Hydantoin (B18101) and Oxazolone Approaches : These methods utilize heterocyclic intermediates. In the hydantoin-based synthesis, an aldehyde reacts with hydantoin, and the resulting intermediate is reduced and hydrolyzed to give the amino acid. oxfordsciencetrove.com

These foundational methods provide versatile pathways to a wide array of α-amino acids.

Table 1: Overview of General α-Amino Acid Synthetic Strategies

Synthesis Method Key Reactants Intermediate Key Features
Strecker Synthesis Aldehyde, Ammonia, Cyanide α-Aminonitrile A three-component, one-pot reaction. libretexts.orgacs.org
Amination of α-Halo Acids α-Halo Acid, Ammonia - Direct SN2 displacement of a halide. libretexts.orglibretexts.org
Amidomalonate Synthesis Diethyl Acetamidomalonate, Alkyl Halide, Base Alkylated Malonic Ester A variation of the malonic ester synthesis. libretexts.org

| Hydantoin Synthesis | Aldehyde, Hydantoin | Hydantoin derivative | Involves a heterocyclic intermediate. oxfordsciencetrove.com |

Specific Synthetic Routes for 2-amino-2-(2,4-difluorophenyl)acetic Acid

The synthesis of this compound can be achieved through adaptations of the general methods, starting with a precursor containing the 2,4-difluorophenyl moiety, such as 2,4-difluorobenzaldehyde (B74705). A common and effective approach is the Strecker synthesis.

A plausible multi-step pathway begins with the reaction of 2,4-difluorobenzaldehyde with ammonia and potassium cyanide. This forms the intermediate α-amino-(2,4-difluorophenyl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile group converts it into a carboxylic acid, yielding the final product, this compound.

The Strecker synthesis provides a direct and convergent route. While other methods like the Suzuki-Miyaura coupling are powerful for creating carbon-carbon bonds in the synthesis of complex molecules, they are less commonly employed for the direct synthesis of this specific α-amino acid structure, which is more readily assembled using methods that build the amino acid functionality directly onto the aromatic ring precursor.

The conditions for synthesizing this compound via the Strecker route require careful control.

Step 1: Aminonitrile Formation : The reaction of 2,4-difluorobenzaldehyde, an ammonia source (like ammonium (B1175870) chloride), and a cyanide source (like sodium or potassium cyanide) is typically performed in an aqueous or alcoholic solvent. The reaction proceeds at or below room temperature to control exothermicity.

Step 2: Hydrolysis : The resulting α-aminonitrile is hydrolyzed to the carboxylic acid. This is usually achieved by heating the aminonitrile in the presence of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide), followed by neutralization.

Table 2: Example Reagents and Conditions for Strecker Synthesis

Step Reagents Solvent Temperature Duration
Aminonitrile Formation 2,4-Difluorobenzaldehyde, NH₄Cl, KCN Water/Methanol (B129727) 0-25 °C Several hours

| Hydrolysis | α-amino-(2,4-difluorophenyl)acetonitrile, conc. HCl | Water | Reflux (Heating) | Several hours |

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity. Optimization strategies often involve a systematic variation of reaction parameters. rsc.orgrsc.org For the Strecker synthesis, this can include:

Molar Ratios : Adjusting the stoichiometry of the aldehyde, ammonia, and cyanide source to minimize side reactions and maximize the formation of the aminonitrile intermediate.

Solvent System : The choice of solvent can influence reaction rates and solubility of intermediates. A mixture of water and a miscible organic solvent like ethanol (B145695) or methanol is often effective. rsc.org

Temperature and Time : Increasing the temperature can accelerate the reaction but may also lead to the formation of byproducts. rsc.org Optimization involves finding a balance that provides a reasonable reaction time with high conversion and selectivity. rsc.org

Purification : The final product is often purified by recrystallization from a suitable solvent system to remove inorganic salts and other impurities. libretexts.org Ion-exchange chromatography can also be an effective method for purification. libretexts.org

Asymmetric Synthesis of Enantiopure this compound

Producing enantiomerically pure forms of amino acids is crucial for pharmaceutical applications. Asymmetric synthesis aims to create a single enantiomer directly, bypassing the need for resolving a racemic mixture. libretexts.org A powerful strategy for this is the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of tailor-made α-amino acids, including fluorinated derivatives, one of the leading methodologies involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. mdpi.comnih.gov

In this approach, a chiral ligand, often derived from an amino acid like proline, is used as the auxiliary. This ligand forms a square-planar Ni(II) complex with glycine. The complex is then deprotonated to form a nucleophilic glycine equivalent. This chiral nucleophile can then be alkylated with a suitable electrophile. For the synthesis of this compound, an appropriate electrophilic precursor of the 2,4-difluorophenyl group would be used.

The steric environment created by the chiral auxiliary directs the incoming electrophile to attack from a specific face, leading to the formation of one diastereomer preferentially. After the alkylation step, the complex is disassembled, typically through acid hydrolysis, to release the enantiomerically enriched α-amino acid and recover the chiral auxiliary for reuse. mdpi.com This method is highly effective for preparing a wide variety of enantiopure natural and unnatural amino acids. nih.gov

Table 3: Components of Chiral Auxiliary Synthesis via Ni(II) Complex

Component Function Example
Chiral Auxiliary Controls stereoselectivity of the reaction. wikipedia.org (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.
Metal Ion Forms a rigid complex to hold reactants in a specific orientation. Nickel(II) (Ni²⁺). nih.gov
Substrate The molecule to be functionalized. Glycine (as a Schiff base). mdpi.com

| Electrophile | Provides the side chain for the new amino acid. | A 2,4-difluorophenyl-containing electrophile. |

Asymmetric Catalysis in α-Amino Acid Synthesis

The enantioselective synthesis of α-aryl-β-amino esters can be achieved with high yields and enantioselectivity through the cooperative catalysis of isothiourea and a Brønsted acid. st-andrews.ac.uknih.gov This method has been successfully applied to the synthesis of various α-aryl-β-amino esters. st-andrews.ac.uk While specific catalytic examples for this compound are not extensively detailed in readily available literature, the principles of asymmetric catalysis for α-aryl amino acids are well-established. Another powerful strategy involves the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl electrophiles with alkylzinc reagents, which has proven effective for synthesizing a variety of protected unnatural α-amino acids. nih.govacs.org These catalytic approaches offer a direct route to enantioenriched products, minimizing the need for chiral resolution.

Diastereoselective Synthesis and Enantiomeric Excess Determination

Diastereoselective synthesis is a key strategy for obtaining enantiomerically pure compounds. In the context of fluorinated amino acids, diastereoselective reduction of precursor molecules is a common approach. nih.gov The determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and reliable method for separating and quantifying enantiomers. sigmaaldrich.com For amino acids, derivatization with a chiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), can be employed to form diastereomers that are separable by reversed-phase HPLC. nih.gov The ratio of the peak areas of the diastereomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Scalability of Asymmetric Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production is a critical consideration for the practical application of chiral amino acids in pharmaceuticals and other industries. Catalytic one-pot approaches are particularly advantageous for scalability as they can offer high yields and enantioselectivity in a streamlined process. acs.org The development of robust and efficient synthetic methods is a primary focus in the production of non-proteinogenic amino acids. nih.gov While specific large-scale synthesis protocols for this compound are not widely published, the general principles of scaling up asymmetric catalytic reactions for other non-proteinogenic amino acids provide a framework for its potential industrial production.

Derivatization and Chemical Modifications of this compound

The functional groups of this compound, namely the amino and carboxylic acid groups, provide versatile handles for a variety of chemical modifications.

Formation of Esters and Amides

The carboxylic acid moiety can be readily converted into esters and amides, which are important derivatives for modulating the compound's properties, such as solubility and bioavailability. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgreddit.comlibretexts.org Amide formation is typically carried out using coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the reaction with an amine. orgoreview.compeptide.comfishersci.co.uknih.govnih.gov

Reactions Involving the Amino Group (e.g., Protection, Acylation)

The amino group is a key site for modification, and its protection is often a necessary step in multi-step synthetic sequences to prevent unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). fishersci.co.ukorganic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is removed with acid. fishersci.co.uk The Fmoc group is base-labile and is often used in solid-phase peptide synthesis. nih.govsigmaaldrich.comuci.edu

Acylation of the amino group is another important transformation. For instance, reaction with acetic anhydride (B1165640) can introduce an acetyl group. icm.edu.pl Friedel-Crafts acylation using N-protected α-amino acid derivatives as acyl donors is a method to construct aryl keto α-amino acids. nih.gov

Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amidation)

As mentioned previously, the carboxylic acid group is readily transformed into esters and amides. The Fischer esterification provides a direct route to various esters by reacting with different alcohols under acidic conditions. operachem.com This reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the ester product. masterorganicchemistry.com

Amidation can be achieved through various methods, with the use of coupling reagents being prevalent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with HOBt and 4-(Dimethylamino)pyridine (DMAP) can facilitate the coupling of the carboxylic acid with a wide range of amines, including those that are electron-deficient. nih.gov

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

Electrophilic aromatic substitution (SEAr) is a foundational strategy for preparing key precursors to this compound. The starting material for these syntheses is often 1,3-difluorobenzene (B1663923). The two fluorine atoms on the aromatic ring are electron-withdrawing and act as ortho, para-directors. This directing effect is crucial for achieving the desired 2,4-disubstituted pattern in subsequent functionalization steps.

A critical intermediate in many synthetic routes is 2,4-difluorobenzaldehyde. guidechem.com This compound provides the necessary carbonyl group for building the amino acid structure through methods like the Strecker or Bucherer-Bergs syntheses. The formyl group (-CHO) can be introduced onto the 1,3-difluorobenzene ring using various formylation reactions, which are types of electrophilic aromatic substitution.

One common method is the Gattermann-Koch reaction or related formylation processes, where 1,3-difluorobenzene reacts with carbon monoxide and a catalyst system. For instance, 2,4-difluorobenzaldehyde can be synthesized from 1,3-difluorobenzene and carbon monoxide using aluminum chloride (AlCl₃) and hydrogen chloride (HCl) as catalysts under pressure. researchgate.net Another approach is the Friedel-Crafts acylation, which introduces an acyl group that can be subsequently converted to the desired functionality. wikipedia.orgchemistrysteps.com These methods leverage the principles of electrophilic aromatic substitution to install the initial carbon-based substituent on the difluorophenyl ring, setting the stage for the construction of the amino acid. wikipedia.orgchemistrysteps.com

Table 1: Electrophilic Aromatic Substitution Methods for 2,4-Difluorobenzaldehyde Synthesis
Reaction TypeReactantsCatalyst/ConditionsKey IntermediateReference
Gattermann-Koch Reaction (modified)1,3-Difluorobenzene, Carbon MonoxideAlCl₃, HCl, 1.5 MPa, 60°C2,4-Difluorobenzaldehyde researchgate.net
Friedel-Crafts Acylation1,3-Difluorobenzene, Acyl Halide (e.g., Acetyl Chloride)Lewis Acid (e.g., AlCl₃)2,4-Difluoroacetophenone (precursor) organic-chemistry.org

Oxidation and Reduction Reactions

Oxidation and reduction reactions are integral to the synthesis of this compound, primarily in the formation and conversion of the side chain. These reactions can be involved at various stages, from the preparation of precursors to the final installation of the amine and carboxylic acid functionalities.

Pathways Involving Oxidation:

The classical Strecker and Bucherer-Bergs syntheses are powerful methods for producing α-amino acids from aldehydes. masterorganicchemistry.comwikipedia.org In the context of this compound, these syntheses typically start with 2,4-difluorobenzaldehyde.

Strecker Synthesis: This reaction involves treating 2,4-difluorobenzaldehyde with ammonia and cyanide to form an α-aminonitrile intermediate. wikipedia.org The subsequent hydrolysis of the nitrile group to a carboxylic acid is an oxidative process at the nitrile carbon, yielding the final amino acid. masterorganicchemistry.com

Bucherer-Bergs Reaction: This multicomponent reaction uses 2,4-difluorobenzaldehyde, ammonium carbonate, and potassium cyanide to produce a hydantoin intermediate. wikipedia.orgalfa-chemistry.com The hydantoin is then hydrolyzed to afford the target amino acid. This hydrolysis step also represents an oxidation of the carbon atom derived from the aldehyde. nih.gov

Another oxidative approach involves the direct oxidation of a precursor like 2,4-difluorotoluene (B1202308). For example, 2,4-difluorotoluene can be oxidized to 2,4-difluorobenzaldehyde using reagents like cobalt acetate (B1210297) and sodium molybdate (B1676688) in the presence of an oxidizer. chemicalbook.com

Pathways Involving Reduction:

Reduction reactions are crucial for introducing the amino group and for converting carbonyl groups.

Reductive Amination: This is a prominent method for forming the C-N bond. It involves the reaction of a keto-acid, such as 2-keto-2-(2,4-difluorophenyl)acetic acid, with an ammonia source, followed by reduction of the intermediate imine. wikipedia.org Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. harvard.eduorganic-chemistry.org

Reduction of Precursors: The synthesis of the starting aldehyde can also involve a reduction step. For example, 2,4-difluorobenzoyl chloride can be reduced to 2,4-difluorobenzaldehyde via the Rosenmund reduction, which uses a palladium catalyst on a barium sulfate (B86663) support. prepchem.com

Table 2: Key Oxidation and Reduction Reactions in the Synthesis
Reaction TypeTransformationTypical Reagents/MethodReference
OxidationNitrile Hydrolysis (Strecker/Bucherer-Bergs)Aqueous acid or base masterorganicchemistry.comwikipedia.org
OxidationToluene to AldehydeCobalt acetate, Sodium molybdate, H₂O₂ chemicalbook.com
ReductionReductive Amination of a Keto-acidNH₃/NH₄⁺, NaBH(OAc)₃ or NaBH₃CN wikipedia.orgharvard.eduorganic-chemistry.org
ReductionAcyl Chloride to Aldehyde (Rosenmund)H₂, Pd/BaSO₄ prepchem.com

Computational Studies and Theoretical Investigations of 2 Amino 2 2,4 Difluorophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. researchgate.net By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry of 2-amino-2-(2,4-difluorophenyl)acetic acid and calculate various electronic properties. researchgate.netnih.gov The presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences the molecule's electron distribution. DFT calculations can precisely quantify these electron-withdrawing effects, which stabilize the molecule and impact the reactivity of the amino and carboxylic acid groups. These calculations are foundational for understanding the molecule's interactions and chemical behavior. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wikipedia.orgschrodinger.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Gaps for Structurally Related Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(4-Cyanophenylamino) acetic acid DFT/B3LYP -6.2056 -1.2901 4.9155
Pyrrolo[2,3-d]pyrimidine Derivative DFT/B3LYP - - 2.85

Note: Data is for illustrative purposes from studies on analogous compounds to show typical calculation outputs. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. In the case of this compound, the MEP would show:

Negative potential (red/yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms, indicating regions susceptible to electrophilic attack.

Positive potential (blue): Located around the hydrogen atoms of the amino group and the carboxylic acid, representing sites prone to nucleophilic attack.

This visual representation helps in understanding intermolecular interactions, such as hydrogen bonding, which are vital for the molecule's role in larger biological or chemical systems. nih.gov

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the functional groups within this compound. This theoretical spectrum serves as a powerful tool for confirming the molecular structure and interpreting experimental data. researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300 - 2500
N-H (Amino Group) Stretching 3500 - 3300
C=O (Carboxylic Acid) Stretching 1760 - 1690
C-N (Amino Group) Stretching 1350 - 1000
C-F (Aromatic) Stretching 1250 - 1000
Aromatic C=C Stretching 1600 - 1450

Note: These are general ranges for the indicated functional groups. Precise values are obtained from DFT calculations.

Molecular Dynamics Simulations

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. bonvinlab.org

MD simulations can explore the conformational landscape of this compound by simulating its movements in a solvent, typically water, over a period of nanoseconds. rsc.orgnih.gov These simulations track the trajectory of each atom based on a force field, providing insights into:

Rotational Isomers (Rotamers): The molecule can adopt different conformations due to rotation around its single bonds, particularly the bond connecting the phenyl ring to the chiral carbon. MD simulations can identify the most stable and frequently occurring conformations.

Hydrogen Bonding: The simulations can detail the dynamics of intra- and intermolecular hydrogen bonds involving the amino and carboxyl groups, which are crucial for determining the molecule's solubility and interaction with other molecules.

This analysis is essential for understanding how the molecule behaves in a dynamic biological or chemical environment.

Solvent Effects on Molecular Conformation

Computational studies are instrumental in understanding how the surrounding solvent environment influences the three-dimensional structure, or conformation, of molecules like this compound. The conformation of a peptide or amino acid is not static but is rather a dynamic equilibrium of various shapes, influenced by a delicate balance of intramolecular and intermolecular forces. The solvent plays a critical role in modulating this balance. nih.govupc.edu

In a vacuum or a non-polar solvent, the conformation of this compound would be primarily dictated by intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the amino group and the carboxylic acid group. However, in polar solvents like water, the solvent molecules themselves can form strong hydrogen bonds with the amino and carboxylic acid groups of the molecule. This competition between intramolecular and solvent-solute interactions can lead to a shift in the conformational equilibrium. nih.gov

Computational models, such as molecular dynamics simulations, can be employed to predict the most stable conformations of this compound in different solvents. For example, in a polar protic solvent like water, it is expected that the molecule will adopt a more extended conformation to maximize its interaction with the surrounding water molecules. Conversely, in a less polar solvent, a more compact, folded conformation stabilized by intramolecular interactions might be favored. The dielectric constant of the solvent is a key parameter in these simulations, with higher dielectric constants generally favoring more extended structures. upc.edu

SolventDielectric ConstantExpected Predominant ConformationKey Interactions
WaterHighExtendedStrong intermolecular hydrogen bonding with solvent
Methanol (B129727)MediumIntermediate/FlexibleMixed intramolecular and intermolecular hydrogen bonding
ChloroformLowFolded/CompactPredominantly intramolecular hydrogen bonding

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. researchgate.net

One of the primary goals of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.gov This is often expressed as a binding energy, with more negative values indicating a stronger and more stable interaction. For this compound, which has been identified as an inhibitor of enzymes like aminopeptidases, molecular docking can be used to predict its binding affinity to the active site of these enzymes.

The prediction is achieved by using a scoring function that evaluates various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand and the protein. nih.gov While specific binding affinity values would require a dedicated computational study with a defined protein target, the principles of molecular docking allow for a comparative analysis of different ligands. For instance, the presence of the two fluorine atoms on the phenyl ring of this compound is expected to enhance its binding affinity to certain protein targets compared to its non-fluorinated analog due to favorable hydrophobic and electrostatic interactions.

Molecular docking also provides valuable insights into the specific interactions that stabilize the ligand-protein complex, identifying the key interaction sites. mdpi.com For this compound, the key functional groups that are likely to be involved in binding to a protein target are the amino group, the carboxylic acid group, and the difluorophenyl ring.

The amino group can act as a hydrogen bond donor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme, such as aspartate, glutamate, or serine. The difluorophenyl ring can participate in hydrophobic interactions with non-polar amino acid residues like leucine, valine, and phenylalanine. Furthermore, the fluorine atoms can form favorable electrostatic interactions, known as halogen bonds, with electron-rich atoms in the protein.

Functional Group of LigandPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Amino GroupHydrogen Bond DonorAspartate, Glutamate, Serine
Carboxylic Acid GroupHydrogen Bond Donor/AcceptorArginine, Lysine, Histidine
Difluorophenyl RingHydrophobic Interaction, Halogen BondingLeucine, Valine, Phenylalanine

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

Computational methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic and ADMET properties of a compound. researchgate.net These in silico predictions help to identify potential liabilities of a drug candidate before it enters more costly and time-consuming experimental testing. researchgate.net

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. One of the most well-known guidelines for predicting drug-likeness is Lipinski's Rule of Five. simulations-plus.com This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A calculated octanol-water partition coefficient (log P) of less than 5

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov Computational models can predict oral bioavailability based on a molecule's physicochemical properties. ulisboa.pt

For this compound, we can predict its drug-likeness based on its known chemical structure.

PropertyPredicted Value for this compoundLipinski's Rule of FiveCompliance
Molecular Weight187.14 g/mol< 500Yes
Hydrogen Bond Donors2 (from -NH2 and -COOH)≤ 5Yes
Hydrogen Bond Acceptors4 (from -COOH and 2x -F)≤ 10Yes
Log P (predicted)~1.5< 5Yes

Based on these predictions, this compound fully complies with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes in the body, primarily the Cytochrome P450 (CYP) family of enzymes in the liver. nih.gov Poor metabolic stability can lead to a short duration of action and low bioavailability. Computational models can predict metabolic stability by identifying potential sites of metabolism on a molecule.

The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability. In the case of this compound, the two fluorine atoms on the phenyl ring are expected to increase its metabolic stability. This is because the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. By blocking sites that would otherwise be susceptible to hydroxylation by CYP enzymes, the fluorine atoms can prevent or slow down the metabolic degradation of the compound. This increased metabolic stability is a desirable property for a drug candidate, as it can lead to a longer half-life and improved therapeutic efficacy. The absence of a second fluorine atom in a mono-fluorinated analog may result in reduced metabolic stability in comparison.

Promiscuity Phenomenon Analysis

The promiscuity of a compound, defined as its ability to bind to multiple biological targets, is a critical aspect of computational analysis in drug discovery. In the context of this compound, an analysis of its known biological activities suggests a degree of promiscuity. Research indicates that this compound acts as an inhibitor of various enzymes, particularly aminopeptidases such as human aminopeptidase (B13392206) N (hAPN) and porcine aminopeptidase (pAPN) .

The structural features of this compound contribute to its potential for multiple target interactions. The presence of an amino group and a carboxylic acid group allows for various ionic and hydrogen bond interactions with the active sites of different enzymes . Furthermore, the difluorophenyl group, with its electron-withdrawing properties, can engage in various non-covalent interactions, including halogen bonds and π-stacking, further expanding its potential to bind to a range of protein targets.

While the compound has been noted for its potential anticancer and anti-inflammatory properties, which are often linked to the inhibition of specific enzymes, its ability to interact with multiple aminopeptidases suggests that its biological effects may not be due to a single, highly specific interaction but rather a collection of interactions with several related enzymes. This promiscuous behavior can be advantageous in certain therapeutic areas where targeting multiple pathways is beneficial, but it also necessitates careful evaluation to understand the full spectrum of its biological effects and potential off-target interactions.

Chemoinformatics and Database Analysis

Identification of Related Compounds and Analogues

Chemoinformatics and database analysis are instrumental in identifying compounds with similar structural features to this compound, which can provide valuable context for its biological activity and potential applications. The classification of this compound falls within the broader category of non-proteinogenic alpha-amino acids, specifically as a fluorinated phenylglycine derivative . Phenylglycine itself is a non-proteinogenic alpha-amino acid related to alanine, with a phenyl group replacing the methyl group . The addition of fluorine substituents to this structure creates a specialized subclass with enhanced properties .

Several related compounds and analogues can be identified through database searches:

Mono-fluorinated Analogues : An example is 2-amino-2-(4-fluorophenyl)acetic acid, which differs by having only a single fluorine atom at the para position of the phenyl ring . This variation allows for a comparative analysis of the electronic effects of mono- versus di-fluorination on the molecule's properties and biological activity.

Non-amino Analogues : Compounds like 2-(2,3-difluorophenyl)acetic acid lack the amino group . The absence of this functional group, which is crucial for hydrogen bonding and chiral resolution, highlights the importance of the amino moiety for the specific biological interactions of the parent compound .

Esterified Derivatives : The methylation of the carboxylic acid group results in (R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride . This modification increases lipophilicity, which can enhance membrane permeability and alter the pharmacokinetic properties of the compound .

Other Phenylglycine Derivatives : The broader family of phenylglycine derivatives includes a wide range of compounds with different substituents on the phenyl ring. These are often explored for various therapeutic purposes, including as potential agents for diabetes nih.gov.

Compound NameStructural Difference from this compoundSignificance
2-amino-2-(4-fluorophenyl)acetic AcidSingle fluorine substitution at the para position. Allows for studying the effect of the number and position of fluorine atoms on activity.
2-(2,3-difluorophenyl)acetic AcidLacks the α-amino group. Highlights the role of the amino group in biological interactions.
(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate HydrochlorideEsterification of the carboxylic acid group. Modifies pharmacokinetic properties such as lipophilicity and membrane permeability.

Data Mining for Structure-Activity Relationship (SAR) Insights

Data mining techniques are crucial for extracting meaningful structure-activity relationships (SAR) from large chemical datasets. For this compound and its analogues, data mining can help elucidate the structural features that are critical for their biological activity. While specific, large-scale data mining studies on this particular compound are not extensively documented in the provided search results, the principles of SAR analysis can be applied based on the known properties of fluorinated aromatic compounds.

A key aspect of the SAR of fluorinated compounds is the position of the fluorine atoms on the aromatic ring. The electron-withdrawing nature of fluorine can significantly influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting the compound's interaction with biological targets . Data mining studies on related fluorinated ligands have shown that fluorination of an aromatic ring can have a variable effect on biological affinity, with the substitution position often being a critical determinant nih.gov. For instance, in some classes of compounds, fluorination at the ortho position has been found to be favorable for potency nih.gov.

For a compound like this compound, a data mining approach to understanding its SAR would involve:

Dataset Compilation : Assembling a dataset of structurally related fluorinated and non-fluorinated phenylglycine derivatives with their corresponding biological activity data (e.g., enzyme inhibition constants).

Descriptor Calculation : Computing a variety of molecular descriptors for each compound in the dataset, including electronic, steric, and hydrophobic properties.

Model Building : Employing machine learning algorithms to build predictive models that correlate the calculated descriptors with biological activity. This can help identify the key molecular features driving the observed activity.

Such an analysis could reveal, for example, the optimal number and positioning of fluorine substituents for maximizing inhibitory activity against a specific enzyme. It could also shed light on the importance of the amino and carboxylic acid groups for target binding. These insights are invaluable for the rational design of new, more potent, and selective analogues.

Medicinal Chemistry and Biological Applications of 2 Amino 2 2,4 Difluorophenyl Acetic Acid and Its Derivatives

Design and Synthesis of Bioactive Derivatives

The unique structure of 2-amino-2-(2,4-difluorophenyl)acetic acid, a non-proteinogenic α-amino acid, makes it a valuable scaffold in medicinal chemistry. Its difluorinated phenyl ring and amino acid functionality offer multiple points for chemical modification, enabling the design and synthesis of diverse bioactive derivatives. Strategies to enhance its therapeutic potential often involve creating prodrugs, peptide conjugates, and hybrid molecules to improve pharmacokinetic properties and biological activity.

Prodrug design is a key strategy to overcome undesirable pharmaceutical properties of a parent drug, such as poor solubility or limited bioavailability. nih.gov Amino acids are particularly attractive as carriers for developing prodrugs due to their biocompatibility and ability to utilize endogenous nutrient transporters. nih.gov The structure of this compound is well-suited for this approach. By temporarily masking the carboxylic acid or amino group, derivatives can be created that revert to the active parent compound in vivo through enzymatic or chemical cleavage.

For instance, esterification of the carboxylic acid group can increase lipophilicity, potentially enhancing membrane permeability. Conversely, modifying the amino group can alter solubility and transport characteristics. These modifications aim to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule. nih.gov

Table 1: Conceptual Prodrug Strategies for this compound

Prodrug Strategy Modified Functional Group Potential Advantage Activation Mechanism
Ester Prodrug Carboxylic Acid (-COOH) Increased lipophilicity, enhanced cell membrane permeability. Enzymatic cleavage by esterases in plasma or target tissues.
Amide Prodrug Amino Group (-NH2) Modulate solubility and stability. Hydrolysis by amidases.

The incorporation of unnatural amino acids into peptide sequences is a common strategy to create peptidomimetics with enhanced properties. nih.gov Natural peptides often suffer from rapid degradation by proteases, limiting their therapeutic application. nih.gov As a fluorinated phenylglycine derivative, this compound can be integrated into peptide backbones to confer resistance to enzymatic degradation and improve metabolic stability. nih.gov

The difluorophenyl side chain can also influence the conformation of the peptide, potentially leading to enhanced binding affinity and selectivity for a specific biological target. Peptide-drug conjugates (PDCs) represent another avenue where this amino acid could be used as a linker or part of the peptide carrier to deliver a cytotoxic agent or other small molecule to a target cell, leveraging peptide transporters for uptake. nih.gov

Table 2: Application in Peptide and Peptidomimetic Design

Application Role of this compound Desired Outcome
Peptidomimetics Substitution for a natural amino acid in a peptide sequence. Increased resistance to proteolysis, enhanced metabolic stability. nih.gov
Altered peptide conformation for improved receptor binding.
Peptide-Drug Conjugates (PDCs) Component of the peptide carrier chain. Targeting specific tissues or cells via peptide transporters. nih.gov

The concept of hybrid molecules involves combining two or more distinct pharmacophores into a single chemical entity. This approach aims to create compounds with synergistic effects, multi-target activity, or an improved pharmacological profile compared to the individual components. The structure of this compound provides a versatile scaffold for creating such hybrids. rsc.org

Table 3: Conceptual Design of Hybrid Molecules

Bioactive Moiety to Hybridize Linkage Point on Core Structure Potential Therapeutic Target
Pyrrolo[2,3-d]pyrimidine Amino Group (forming an amide bond) Kinase signaling pathways
Schiff Base Framework Amino Group (forming an imine) Antimicrobial or anticancer targets rsc.org

Exploration of Potential Therapeutic Activities

The biological activity of this compound and its derivatives is explored through various in vitro assays to identify and characterize their therapeutic potential. These investigations primarily focus on their interactions with specific enzymes and cellular receptors.

Research has shown that this compound functions as an inhibitor of certain enzymes, particularly aminopeptidases. Aminopeptidases are involved in peptide metabolism and play roles in various disease states, including cancer. Studies have demonstrated that this compound exhibits potent inhibitory activity against human aminopeptidase (B13392206) N (hAPN), with inhibitory constants in the submicromolar range, highlighting its potential as a lead compound for developing novel enzyme inhibitors.

Table 4: Reported Enzyme Inhibition Data

Enzyme Target Source Type of Inhibition Reported Potency
Human Aminopeptidase N (hAPN) In vitro study Inhibitor Submicromolar inhibitory constants.

To determine if a compound interacts with a specific cellular receptor, receptor binding assays are employed. These assays are fundamental in drug discovery for screening compound libraries and characterizing the affinity and selectivity of potential drug candidates. nih.gov The two most common formats for these assays are filtration binding and Scintillation Proximity Assay (SPA). nih.gov

Both methods typically utilize a radiolabeled ligand that is known to bind to the receptor of interest. The assay measures the ability of the test compound, such as a derivative of this compound, to displace the radiolabeled ligand from the receptor. A reduction in the bound radioactivity indicates that the test compound is binding to the receptor. nih.gov While specific receptor binding data for this compound is not widely published, these standard methods would be used to evaluate its potential activity at various G-protein coupled receptors (GPCRs), ion channels, or other receptor targets.

Table 5: Principles of Common Receptor Binding Assays

Assay Type Basic Principle Measurement
Filtration Assay A mixture of receptor, radioligand, and test compound is incubated and then passed through a filter. The receptor and any bound ligand are trapped on the filter, while unbound ligand passes through. nih.gov Radioactivity on the filter is counted to determine the amount of bound ligand.

| Scintillation Proximity Assay (SPA) | Receptor-coated microscopic beads containing a scintillant are used. When a radioligand binds to the receptor, it comes into close proximity with the bead, stimulating light emission. nih.gov | Light emission is measured by a scintillation counter. |

Modulation of Signal Transduction Pathways

Derivatives of this compound have been investigated for their capacity to modulate critical signal transduction pathways within cells, a key mechanism for potential therapeutic applications. In vitro studies have indicated that certain derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. This process is often mediated through the modulation of signaling pathways associated with cell survival and death. Furthermore, research has demonstrated that treatment with related compounds can lead to cell cycle arrest at the G2/M phase in melanoma cells, suggesting an interference with mitotic processes. By altering these fundamental cellular signaling cascades, these compounds can exert significant biological effects, forming a basis for their exploration in disease contexts where cell proliferation and survival are dysregulated.

Antimicrobial Activity of Related Scaffolds

While research on the direct antimicrobial properties of this compound is specific, the broader class of amino acid derivatives and related scaffolds has shown significant promise in combating microbial pathogens. Studies on protected single amino acids have revealed that these molecules themselves can exhibit antimicrobial activity and may be applied to overcome existing antibiotic resistance. chemrxiv.org

More complex scaffolds based on amino acid structures have been developed and tested against a range of pathogens, including the multidrug-resistant ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). For instance, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent antimicrobial activity against both ESKAPE bacteria and drug-resistant fungi. mdpi.com Specific hydrazone derivatives containing heterocyclic substituents were identified as having particularly potent and broad-spectrum activity. mdpi.com Similarly, certain cationic β-amino acid derivatives have shown strong efficacy against multidrug-resistant pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov These findings highlight the potential of amino acid-based scaffolds as a foundational platform for developing new antimicrobial agents to target resilient bacterial and fungal pathogens. mdpi.com

Table 1: Antimicrobial Activity of Related Amino Acid Scaffolds

Compound/Scaffold TypeTarget Pathogen(s)Observed Activity (MIC)Source
3-((4-hydroxyphenyl)amino)propanoic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)1–8 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivativesVancomycin-resistant Enterococcus faecalis (VRE)0.5–2 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivativesGram-negative pathogens (e.g., E. coli, K. pneumoniae)8–64 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivativesDrug-resistant Candida species (including C. auris)0.5–64 µg/mL mdpi.com
Cationic β-amino acid peptide derivatives (P2, P4)Multidrug-resistant (MDR) pathogens3.1–6.2 µM nih.gov

Anticancer Potential of Related Compounds

The anticancer potential of compounds structurally related to this compound has been a subject of significant research. In vitro studies have confirmed the cytotoxic properties of some derivatives against various cancer cell lines. For example, certain derivatives have exhibited IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 0.04 to 0.4 μM against human colon carcinoma (HCT-116) and endothelial (EA.hy926) cells.

Investigations into other related structures, such as 2-arylbenzoxazole acetic acid derivatives, have further substantiated the anticancer potential of this chemical class. core.ac.uk A series of these compounds demonstrated promising cytotoxic activity when screened against human breast adenocarcinoma (MCF-7) and HCT-116 cell lines. core.ac.uk Research has suggested that the inclusion of an acetic acid group on the benzoxazole (B165842) nucleus can enhance cytotoxic activity. core.ac.uk These findings underscore the value of the amino acid and acetic acid scaffolds in designing novel compounds for cancer therapy. core.ac.uk

Table 2: In Vitro Anticancer Activity of Related Compounds

Compound ClassCancer Cell LineObserved Activity (IC50)Source
This compound derivativesHCT-116 (Colon Carcinoma)0.04–0.4 µM
This compound derivativesEA.hy926 (Endothelial)0.04–0.4 µM
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast Adenocarcinoma)Promising Cytotoxicity core.ac.uk
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast Adenocarcinoma)Promising Cytotoxicity core.ac.uk
2-arylbenzoxazole acetic acid derivativesHCT-116 (Colon Carcinoma)Promising Cytotoxicity core.ac.uk

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Fluorine Substitution Pattern

The incorporation of fluorine atoms into amino acid structures imparts unique properties that are of great interest in medicinal chemistry. mdpi.com The substitution pattern of fluorine on the phenyl ring of phenylglycine derivatives has a profound impact on the molecule's electronic properties, stability, and biological interactions.

The 2,4-difluorophenyl group creates a distinct electronic environment due to the strong electron-withdrawing nature of fluorine. This enhanced electron-withdrawing effect contributes to the stabilization of the molecule and influences its acidity, with a predicted pKa of around 2.5 for the carboxylic acid group. This is a significant alteration compared to mono-fluorinated analogs, such as 4-fluorophenylglycine, which exhibit weaker electronic modulation. The specific positioning of fluorine at the C2 and C4 positions is crucial, creating different electronic characteristics than other difluorinated variants. Furthermore, studies on other molecular scaffolds have shown that modifying a linker with mono- or difluorobenzene rings can significantly improve membrane permeability while maintaining high inhibitory activity against biological targets. nih.gov This highlights how the fluorine substitution pattern is a critical determinant of both the physicochemical properties and the pharmacological potential of these compounds.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity, as interactions with chiral biological targets like enzymes and receptors are often highly specific. nih.govnih.gov The majority of natural products are chiral and are typically biosynthesized in an enantiomerically pure form. nih.govnih.gov

Substituent Effects on Efficacy and Selectivity

The efficacy and selectivity of biologically active compounds can be finely tuned by modifying substituents on the core scaffold. Structure-activity relationship (SAR) studies consistently show that even minor changes to a molecule's structure can lead to significant changes in its biological profile.

For example, in a series of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine (B139424) scaffold, altering substituents at the 4-position with functionalities ranging from electron-withdrawing to electron-donating groups had a major impact. nih.gov Furthermore, adjusting the steric bulk on an amine tail was found to be crucial in determining isoform selectivity. nih.gov In another study on pyrimidine-based inhibitors, the introduction of free hydroxyl or carboxylic functional groups on an aniline (B41778) moiety completely annihilated cellular activity, whereas creating a bulkier, bicyclic aniline structure had a positive effect on potency. nih.gov

Development as Pharmaceutical Intermediates and Building Blocks

This compound has emerged as a significant building block in medicinal chemistry, primarily owing to the unique properties conferred by the fluorine atoms and the chiral amino acid scaffold. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. As a non-proteinogenic alpha-amino acid, it serves as a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and other therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct synthesis of a named Active Pharmaceutical Ingredient (API) from this compound is not extensively documented in publicly available literature, its structural analogs, particularly fluorinated phenylacetic acid derivatives, are crucial intermediates in the synthesis of prominent APIs. A notable example is the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The core structure of Sitagliptin contains a trifluorophenyl moiety, and its synthesis pathways often involve intermediates that are structurally related to this compound.

The research in this area indicates that fluorinated amino acids are key components in the development of modern pharmaceuticals. They can act as mimics of natural amino acids, leading to the creation of peptide and non-peptide molecules with enhanced pharmacological profiles. The 2,4-difluorophenyl group, in particular, is of interest for its electronic properties and its potential to form specific interactions with biological targets.

Table 1: Related Fluorinated Intermediates in API Synthesis

IntermediateAPI Connection (Example)Therapeutic Area
2,4,5-Trifluorophenylacetic acidSitagliptinAntidiabetic
Fluorinated Phenylglycine DerivativesExperimental Enzyme InhibitorsVarious

The development of synthetic routes utilizing this compound and its derivatives is an active area of research. These efforts aim to incorporate this versatile building block into a wider range of drug candidates, leveraging its unique stereochemical and electronic properties to design novel therapeutics.

Chiral Synthons in Drug Manufacturing

The presence of a stereocenter at the alpha-carbon makes this compound a valuable chiral synthon in drug manufacturing. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the ability to introduce a specific stereochemistry is crucial in the synthesis of modern drugs.

The use of enantiomerically pure forms of this compound, i.e., (R)-2-amino-2-(2,4-difluorophenyl)acetic acid and (S)-2-amino-2-(2,4-difluorophenyl)acetic acid, allows for the stereoselective synthesis of target molecules. This avoids the need for costly and often inefficient chiral separation at later stages of the manufacturing process.

The resolution of racemic this compound is a critical step in its application as a chiral synthon. Common methods for chiral resolution include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Enzymatic Resolution: This method utilizes enzymes that can selectively act on one enantiomer of the racemic mixture. For example, a lipase (B570770) could selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Table 2: Chiral Resolution Methods and Their Principles

MethodPrincipleKey Considerations
Diastereomeric Salt FormationFormation of diastereomeric salts with different solubilities.Choice of resolving agent and solvent system is crucial.
Enzymatic ResolutionEnantioselective transformation catalyzed by an enzyme.Enzyme selection, pH, and temperature are critical parameters.

Once resolved, the individual enantiomers of this compound can be used as starting materials in multi-step syntheses to produce enantiomerically pure APIs. The amino and carboxylic acid functional groups provide versatile handles for further chemical modifications, such as peptide couplings and the formation of various heterocyclic structures commonly found in drug molecules. The incorporation of the 2,4-difluorophenyl moiety can significantly influence the pharmacological properties of the final drug product.

Advanced Research Directions and Future Perspectives

Novel Synthetic Methodologies for Improved Efficiency and Sustainability

The synthesis of fluorinated amino acids, including 2-amino-2-(2,4-difluorophenyl)acetic acid, can be complex and often requires multi-step procedures. chemistryviews.org Future research is heavily invested in developing more efficient, scalable, and environmentally friendly synthetic routes.

Green chemistry principles are increasingly being applied to the synthesis of complex molecules to reduce environmental impact. For this compound, this involves exploring alternatives to harsh reagents and traditional solvents. Potential methodologies include the use of ionic liquids as recyclable catalysts and solvents, which can lead to high-yield, solvent-free reactions under microwave irradiation. rsc.org Biocatalysis, employing enzymes to facilitate key synthetic steps, offers another promising avenue. Engineered enzymes could provide high stereoselectivity under mild, aqueous conditions, significantly improving the sustainability of the synthesis.

Flow chemistry, or continuous-flow synthesis, presents a powerful alternative to traditional batch processing for producing fluorinated amino acids. chemistryviews.orgmdpi.com This technology enables reactions to be performed in a continuous stream within a network of tubes or microreactors, offering superior control over reaction parameters like temperature, pressure, and mixing. mdpi.com For the synthesis of compounds like this compound, flow chemistry can safely handle highly reactive or unstable intermediates and allows for rapid process optimization and scalability. chemistryviews.org A semi-continuous process involving photooxidative cyanation followed by acid-mediated hydrolysis has been successfully developed for other fluorinated amino acids, demonstrating the potential of this approach. chemistryviews.org

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Amino Acid Synthesis

FeatureBatch ChemistryFlow Chemistry
Process ControlLimited control over temperature and mixing gradients.Precise control over reaction parameters, leading to higher reproducibility. mdpi.com
SafetyHigher risk when handling exothermic reactions or unstable intermediates on a large scale.Improved safety due to small reaction volumes and enhanced heat transfer. chemistryviews.org
ScalabilityScaling up can be complex and non-linear.Easily scalable by extending operational time ("scaling out"). chemistryviews.org
Intermediate HandlingRequires isolation and purification of intermediates, increasing time and waste.Allows for the generation and immediate use of unstable intermediates in a continuous process. chemistryviews.orgmdpi.com

Integrated Experimental and Computational Approaches in Drug Discovery

The integration of computational modeling with experimental validation is revolutionizing drug discovery. For this compound, this synergy allows for the rational design of peptides and small molecules with enhanced therapeutic properties. Computational methods are crucial for understanding the effects of fluorine substitution on molecular interactions. acs.org

Techniques such as molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations can predict how the incorporation of this amino acid will affect a peptide's conformation, binding affinity to a biological target, and metabolic stability. acs.orgmdpi.com For instance, computational models can elucidate how the electron-withdrawing nature of the difluorophenyl group influences hydrogen bonding or van der Waals interactions within a protein's active site. acs.org These predictions guide synthetic chemists to prioritize the most promising candidates for experimental testing, thereby accelerating the development of new therapeutic agents. mdpi.com

Table 2: Integrated Approaches in Drug Discovery for this compound

TechniqueDescriptionPotential Application
Molecular DockingPredicts the preferred orientation of a molecule when bound to a target.To model how peptides containing the amino acid fit into the active site of enzymes like aminopeptidases.
Molecular Dynamics (MD)Simulates the movement of atoms and molecules over time.To assess the conformational stability of a modified peptide and its interactions with water or other molecules. acs.org
Quantum Mechanics (QM)Calculates the electronic structure and properties of molecules.To accurately model the electrostatic potential and polarization effects of the C-F bonds on binding interactions. acs.org
QSAR(Quantitative Structure-Activity Relationship) Relates chemical structure to biological activity.To build models that predict the inhibitory activity of a series of derivatives based on their structural features. mdpi.com

Development of this compound as a Probe for Biological Systems

The fluorine atoms in this compound make it an excellent candidate for use as a biological probe, particularly in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Biorthogonal fluorinated amino acids are valuable as probes for studying molecular interactions. researchgate.net Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal is highly specific and free from background noise.

By incorporating this amino acid into a peptide or protein, researchers can use ¹⁹F NMR to monitor changes in the local chemical environment. This allows for the detailed study of protein folding, dynamics, and ligand binding in a non-invasive manner. The distinct chemical shifts of the two fluorine atoms at the 2- and 4-positions could potentially provide even more detailed structural information about the amino acid's orientation and mobility within a biological macromolecule.

Exploration in Other Scientific Fields (e.g., agrochemicals, specialty polymers, functional materials)

The unique properties imparted by fluorine mean that this compound has significant potential beyond pharmaceuticals.

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity and metabolic stability. This amino acid could serve as a scaffold for developing new herbicides or pesticides with novel modes of action.

Specialty Polymers and Functional Materials: Incorporating fluorinated building blocks like this compound into polymers can dramatically alter their properties. numberanalytics.com This could lead to the development of specialty polymers with enhanced thermal stability, chemical resistance, and unique surface characteristics such as hydrophobicity. numberanalytics.com Such materials could find applications in advanced coatings, high-performance plastics, and biocompatible materials for medical devices. numberanalytics.com

Challenges and Opportunities in the Field of Fluorinated Amino Acids

Despite their immense potential, the broader application of fluorinated amino acids faces several hurdles. The primary challenges include the complexity and cost of synthesis, as well as potential toxicity concerns that require careful evaluation for any new compound. numberanalytics.com

However, these challenges are matched by significant opportunities. The continued development of more efficient synthetic methods will make these valuable building blocks more accessible. numberanalytics.com There is a vast, underexplored potential for using fluorinated amino acids to fine-tune the properties of peptides and proteins, leading to next-generation therapeutics with improved stability and efficacy. researchgate.net As our understanding of the "fluorine effect" grows, so too will our ability to rationally design novel molecules for a wide range of applications in medicine, materials science, and beyond. researchgate.netnumberanalytics.com

Table 3: Summary of Challenges and Opportunities

AreaChallengesOpportunities
SynthesisComplex, multi-step procedures; cost of fluorinating agents; achieving stereocontrol. numberanalytics.comDevelopment of green chemistry, flow chemistry, and biocatalytic methods for increased efficiency and accessibility. chemistryviews.orgrsc.org
Drug DiscoveryPredicting the precise effects of fluorination on biological activity and safety.Enhancing metabolic stability, bioavailability, and binding affinity of peptide-based drugs; creating novel enzyme inhibitors. researchgate.net
Materials ScienceControlling polymerization processes; assessing long-term stability and environmental impact.Designing novel polymers and materials with superior thermal, chemical, and surface properties. numberanalytics.comnumberanalytics.com
Biological ProbesEfficient incorporation into large proteins; sensitivity of detection methods.Studying protein structure and function in real-time using non-invasive techniques like ¹⁹F NMR. researchgate.net

Q & A

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS to detect intermediates.
  • Purification often involves flash chromatography or crystallization to isolate the enantiopure product.

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Assign peaks for the difluorophenyl ring (δ ~6.8–7.2 ppm for aromatic protons) and the α-amino acid moiety (δ ~3.5–4.5 ppm for the CH group) .
    • X-ray Diffraction : Resolve crystal packing and confirm stereochemistry, particularly for chiral variants .
  • Mass Spectrometry : Confirm molecular weight (e.g., 187.14 g/mol for 3,4-difluoro analog) and fragmentation patterns .

Data Interpretation Tip : Compare experimental spectra with computational models (e.g., density functional theory) to resolve ambiguities in fluorine-induced shifts.

Advanced: What strategies are recommended for resolving enantiomers of this compound, and how is enantiopurity quantified?

Answer:

  • Chiral Chromatography : Use Daicel Chiralpak IG columns with mobile phase n-hexane/iPrOH (9:1 + 0.1% TFA) at 1.0 mL/min. Retention times: ~10.1 min (R-enantiomer) and 16.6 min (S-enantiomer) .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., FeBIPF₂) to directly synthesize the desired enantiomer, reducing reliance on post-synthetic resolution .

Quantification : Calculate enantiomeric excess (ee) via peak area ratios in HPLC traces. For 90% ee, the major enantiomer peak area should exceed the minor by 9:1.

Advanced: How does the difluorophenyl moiety influence the compound’s reactivity and biological interactions?

Answer:

  • Electronic Effects : Fluorine atoms increase electron-withdrawing character, stabilizing intermediates in nucleophilic substitution reactions (e.g., amidation) .
  • Biological Target Binding : The difluorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., statin-related HMG-CoA reductase). Molecular docking studies suggest fluorine’s role in improving binding affinity by reducing steric hindrance compared to bulkier substituents .

Q. Experimental Validation :

  • Perform competitive inhibition assays with fluorinated vs. non-fluorinated analogs.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Advanced: How can researchers address contradictions in spectroscopic or bioactivity data across different batches of the compound?

Answer:

  • Batch Comparison Protocol :
    • Purity Analysis : Verify via HPLC (≥98% purity threshold) and quantify impurities (e.g., nitro byproducts from incomplete amination) .
    • Crystallographic Consistency : Compare X-ray structures to rule out polymorphic variations affecting bioactivity .
    • Bioassay Reproducibility : Test multiple batches in parallel using standardized assays (e.g., enzyme inhibition IC₅₀ measurements) .

Case Study : Discrepancies in enzyme inhibition data were traced to residual solvents (e.g., EtOAc) altering protein conformation. Implement strict lyophilization protocols to mitigate this .

Advanced: What are the methodological best practices for derivatizing this compound for structure-activity relationship (SAR) studies?

Answer:

  • Functional Group Modifications :
    • Amino Group : Acylation with Boc anhydride for protection or coupling with sulfonyl chlorides to introduce sulfonamide motifs .
    • Carboxylic Acid : Esterification (e.g., methyl ester) to enhance membrane permeability in cellular assays .
  • SAR Workflow :
    • Library Synthesis : Use parallel synthesis to generate derivatives (e.g., halogenation at the phenyl ring).
    • High-Throughput Screening : Assess cytotoxicity, solubility, and target engagement in vitro.
    • Molecular Dynamics Simulations : Predict binding modes of derivatives to prioritize synthesis .

Example : Methyl ester derivatives showed 3-fold higher cellular uptake in hepatocyte models compared to the parent acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.